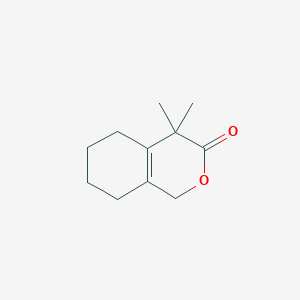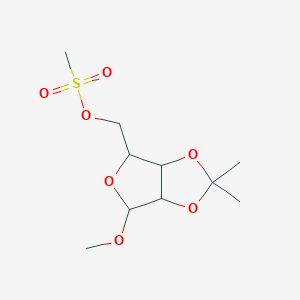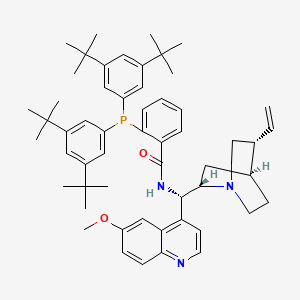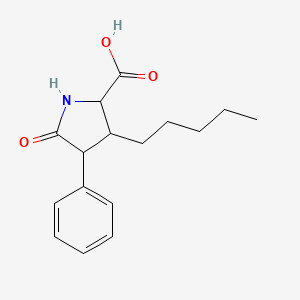![molecular formula C9H15N3O4S B14009747 Diethyl 2-[(2-carbamothioylhydrazinyl)methylidene]propanedioate CAS No. 93505-49-8](/img/structure/B14009747.png)
Diethyl 2-[(2-carbamothioylhydrazinyl)methylidene]propanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 2-[(2-carbamothioylhydrazinyl)methylidene]propanedioate is a chemical compound with the molecular formula C₉H₁₅N₃O₄S It is known for its unique structure, which includes a carbamothioylhydrazinyl group attached to a propanedioate backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-[(2-carbamothioylhydrazinyl)methylidene]propanedioate typically involves the reaction of diethyl propanedioate with a hydrazine derivative. One common method includes the following steps:
Formation of the Enolate Ion: Diethyl propanedioate is treated with a strong base such as sodium ethoxide in ethanol to form the enolate ion.
Reaction with Hydrazine Derivative: The enolate ion is then reacted with a hydrazine derivative, such as thiosemicarbazide, under controlled conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 2-[(2-carbamothioylhydrazinyl)methylidene]propanedioate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamothioylhydrazinyl group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce hydrazine derivatives.
Applications De Recherche Scientifique
Diethyl 2-[(2-carbamothioylhydrazinyl)methylidene]propanedioate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of diethyl 2-[(2-carbamothioylhydrazinyl)methylidene]propanedioate involves its interaction with specific molecular targets. The compound may act by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in metabolic pathways.
Interacting with DNA: Binding to DNA and affecting gene expression.
Modulating Cellular Pathways: Influencing signaling pathways within cells.
Comparaison Avec Des Composés Similaires
Diethyl 2-[(2-carbamothioylhydrazinyl)methylidene]propanedioate can be compared with similar compounds such as:
Diethyl malonate: A simpler ester of malonic acid, used in similar synthetic applications.
Thiosemicarbazide derivatives: Compounds with similar functional groups, used in the synthesis of heterocycles.
Propriétés
Numéro CAS |
93505-49-8 |
|---|---|
Formule moléculaire |
C9H15N3O4S |
Poids moléculaire |
261.30 g/mol |
Nom IUPAC |
diethyl 2-[(2-carbamothioylhydrazinyl)methylidene]propanedioate |
InChI |
InChI=1S/C9H15N3O4S/c1-3-15-7(13)6(8(14)16-4-2)5-11-12-9(10)17/h5,11H,3-4H2,1-2H3,(H3,10,12,17) |
Clé InChI |
XJWFSMAESPWQKL-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(=CNNC(=S)N)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


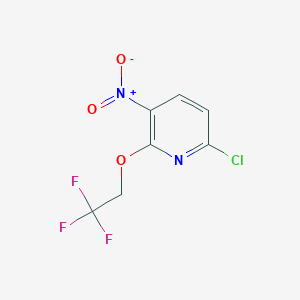
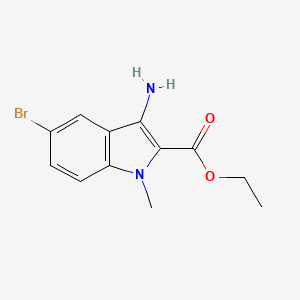
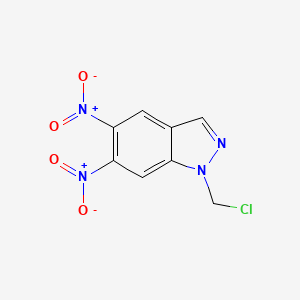
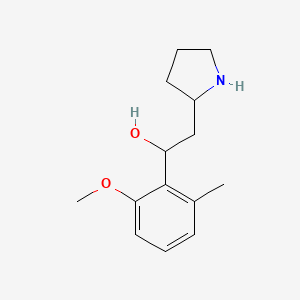
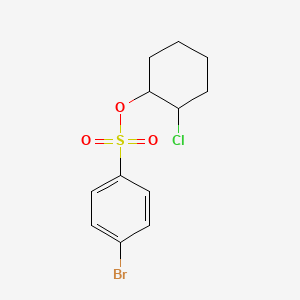
![2-[[4-[(2,4-Diaminopteridin-6-yl)methyl-propylamino]benzoyl]amino]pentanedioic acid](/img/structure/B14009694.png)
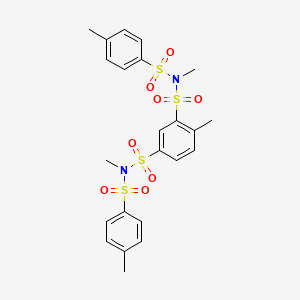
![[8-methoxy-3-methyl-1-(propan-2-ylcarbamoyloxymethyl)-5,6-dihydropyrrolo[2,1-a]isoquinolin-2-yl]methyl N-propan-2-ylcarbamate](/img/structure/B14009701.png)
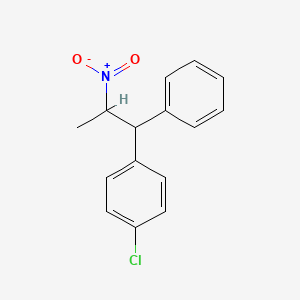
![4-[(4-Nitrophenyl)sulfanylmethyl]morpholine](/img/structure/B14009709.png)
